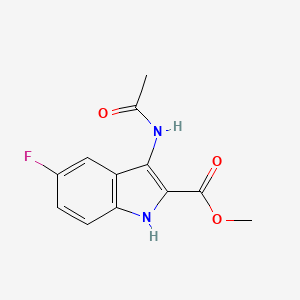
5-溴-3-甲基-1-苯基-1H-1,2,4-三唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-3-methyl-1-phenyl-1H-1,2,4-triazole is a derivative of triazole, a class of heterocyclic compounds. Triazoles are five-membered aromatic azole chains containing two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
Triazole compounds, including 5-Bromo-3-methyl-1-phenyl-1H-1,2,4-triazole, have been synthesized and studied for their antimicrobial, antioxidant, and antiviral potential . The synthesis of triazole compounds has attracted much attention due to their importance in the development of new drugs .Molecular Structure Analysis
The molecular structure of 5-Bromo-3-methyl-1-phenyl-1H-1,2,4-triazole, like other triazoles, consists of a five-membered ring with two carbon atoms and three nitrogen atoms . The specific arrangement of these atoms in the ring can vary, leading to different isomers .科学研究应用
合成和抗菌活性
1,2,4-三唑衍生物的研究,包括类似于“5-溴-3-甲基-1-苯基-1H-1,2,4-三唑”的结构,已显示出显著的抗菌活性。例如,1,2,3-三唑衍生物的设计和合成已证明对各种微生物具有有效的抗菌特性,表明它们在开发新型抗菌剂中具有宝贵的价值(Zhao等,2012)。类似地,新型1,2,4-三唑衍生物的产生与有希望的抗菌和表面活性有关,突出了该化合物在解决微生物耐药性方面的潜力(El-Sayed,2006)。
化学治疗价值和生物活性
三唑及其衍生物因其化学治疗价值而受到认可,其功能核心表现出广泛的生物活性,包括抗生素、抗微生物剂和抗真菌剂(Sonawane & Sagare,2023)。它们作为合成众多有机化合物的基本构件的作用进一步凸显了它们在药物研究中的重要性。
结构和催化研究
基于三唑的化合物的结构分析和催化应用也已得到探索。例如,1,2,4-三唑衍生物的合成和表征揭示了它们在催化和有机金属化学中的潜力,提供了对它们在五元环中的电子释放和电子吸引特性的见解(Barlin,1967)。此外,使用基于 1,2,3-三唑的配体的半夹心钌 (II)配合物的开发证明了供体位点配位对催化活性的影响,包括氧化和转移氢化(Saleem等,2013)。
荧光行为和有机合成
三唑区域异构体的荧光特性已得到研究,揭示了它们在需要双发射特性的应用中的潜力(Kamalraj等,2008)。此外,采用一种新方法从苯乙炔定向合成1-甲基-4-苯基-1H-1,2,3-三唑-5-羧酸,突出了三唑衍生物在有机合成中的多功能性(Liu等,2015)。
作用机制
Target of Action
It is known that triazole compounds, which include 5-bromo-3-methyl-1-phenyl-1h-1,2,4-triazole, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound may interact with multiple targets, contributing to its potential biological activities.
Mode of Action
Triazoles are known to accept and transfer acyl groups in synthetic reactions . This ability to participate in acyl transfer reactions could potentially influence the compound’s interaction with its targets and the resulting changes.
Biochemical Pathways
Given the broad range of biological activities associated with triazole compounds , it is likely that multiple pathways could be affected. These could potentially include pathways related to the biological activities of antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Result of Action
Given the wide range of biological activities associated with triazole compounds , the compound could potentially have diverse effects at the molecular and cellular level.
Action Environment
It is known that 1,2,3-triazole has strong stability for thermal and acid conditions . This suggests that the compound could potentially maintain its action and efficacy under a variety of environmental conditions.
未来方向
生化分析
Biochemical Properties
5-Bromo-3-methyl-1-phenyl-1H-1,2,4-triazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to act as a ligand for transition metals, forming coordination complexes that can influence enzymatic activity . Additionally, 5-Bromo-3-methyl-1-phenyl-1H-1,2,4-triazole can accept and transfer acyl groups, making it a useful catalyst in synthetic reactions . These interactions are crucial for understanding the compound’s role in various biochemical pathways.
Cellular Effects
The effects of 5-Bromo-3-methyl-1-phenyl-1H-1,2,4-triazole on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of specific enzymes involved in metabolic pathways, thereby altering the levels of key metabolites . Additionally, 5-Bromo-3-methyl-1-phenyl-1H-1,2,4-triazole has been shown to affect the expression of genes related to cell growth and differentiation, highlighting its potential impact on cellular function .
Molecular Mechanism
At the molecular level, 5-Bromo-3-methyl-1-phenyl-1H-1,2,4-triazole exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and proteins, altering their activity. For example, this compound has been found to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . Additionally, 5-Bromo-3-methyl-1-phenyl-1H-1,2,4-triazole can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency
Temporal Effects in Laboratory Settings
The stability and degradation of 5-Bromo-3-methyl-1-phenyl-1H-1,2,4-triazole in laboratory settings are important considerations for its use in research. This compound has been shown to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of 5-Bromo-3-methyl-1-phenyl-1H-1,2,4-triazole, resulting in the formation of degradation products that may affect its activity . Understanding these temporal effects is crucial for ensuring the reliability of experimental results.
Dosage Effects in Animal Models
The effects of 5-Bromo-3-methyl-1-phenyl-1H-1,2,4-triazole vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, making it suitable for use in biochemical studies . At higher doses, 5-Bromo-3-methyl-1-phenyl-1H-1,2,4-triazole can exhibit toxic effects, including liver and kidney damage . These dosage-dependent effects highlight the importance of careful dose selection in experimental studies to avoid adverse outcomes.
Metabolic Pathways
5-Bromo-3-methyl-1-phenyl-1H-1,2,4-triazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound has been shown to inhibit certain metabolic enzymes, leading to changes in metabolite levels and overall metabolic activity . Additionally, 5-Bromo-3-methyl-1-phenyl-1H-1,2,4-triazole can modulate the activity of cofactors, further influencing metabolic pathways . Understanding these interactions is essential for elucidating the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of 5-Bromo-3-methyl-1-phenyl-1H-1,2,4-triazole within cells and tissues are critical for its biological activity. This compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution . Once inside the cell, 5-Bromo-3-methyl-1-phenyl-1H-1,2,4-triazole can accumulate in certain cellular compartments, influencing its localization and activity . These transport and distribution mechanisms are important for understanding the compound’s effects on cellular function.
Subcellular Localization
The subcellular localization of 5-Bromo-3-methyl-1-phenyl-1H-1,2,4-triazole is an important factor in its activity and function. This compound has been shown to localize to specific cellular compartments, such as the nucleus and mitochondria, where it can exert its effects . Additionally, post-translational modifications and targeting signals can direct 5-Bromo-3-methyl-1-phenyl-1H-1,2,4-triazole to specific organelles, further influencing its activity . Understanding these localization mechanisms is crucial for elucidating the compound’s role in cellular processes.
属性
IUPAC Name |
5-bromo-3-methyl-1-phenyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c1-7-11-9(10)13(12-7)8-5-3-2-4-6-8/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZIVJYZRSFZOQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)Br)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56616-98-9 |
Source


|
| Record name | 5-bromo-3-methyl-1-phenyl-1H-1,2,4-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
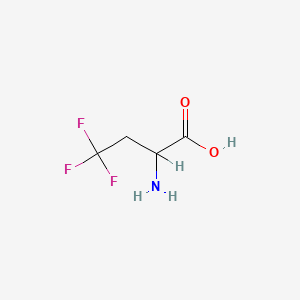

![N-(3-acetylphenyl)-4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzamide](/img/structure/B2892705.png)

![1-{4-[(4-bromobenzoyl)amino]phenyl}-N-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2892708.png)
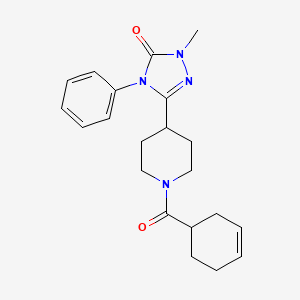



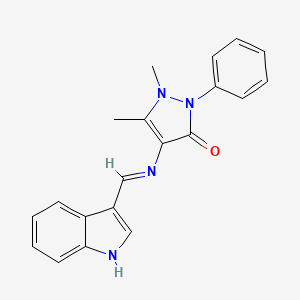

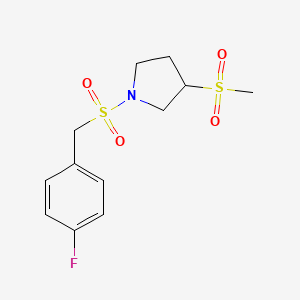
![2-{5-(Benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}acetic acid](/img/structure/B2892716.png)
